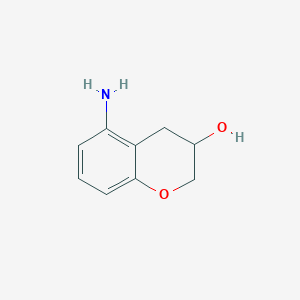

5-Aminochroman-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

5-amino-3,4-dihydro-2H-chromen-3-ol |

InChI |

InChI=1S/C9H11NO2/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-3,6,11H,4-5,10H2 |

InChI Key |

VAUMAJVWHVSFGM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC2=CC=CC(=C21)N)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Aminochroman 3 Ol and Analogous Structures

Installation and Stereocontrol of Amino and Hydroxyl Functionalities

Asymmetric Synthetic Routes to Enantiopure 5-Aminochroman-3-ol and Stereoisomers

The development of asymmetric synthetic routes is crucial for accessing enantiopure aminochromanols, as different enantiomers can exhibit distinct biological activities. Various catalytic and controlled synthetic strategies have been employed to achieve high enantiomeric and diastereomeric excesses in related amino alcohol and chromanol systems.

Chemoenzymatic Transformations

Chemoenzymatic approaches leverage the high selectivity of enzymes in combination with chemical reactions to synthesize chiral compounds. This strategy has proven effective for preparing enantiopure aminochromanol isomers. For instance, enantiomerically pure N-protected cis-4-aminochroman-3-ol, a precursor in the synthesis of novel HIV protease inhibitors, has been successfully prepared through lipase-catalyzed kinetic acylation of the alcohol moiety. Pseudomonas cepacea and Candida antarctica B lipases demonstrated excellent enantioselectivities in these acylation processes, depending on the reaction conditions. researchgate.netacs.org

Another application involves biocatalytic reductive amination of chromanones to yield 3-aminochroman derivatives. Metagenomic imine reductases (IREDs) have been utilized for the enantioselective reductive coupling of 2-tetralones and 3-chromanones with primary amines, achieving high yields and enantiocomplementary selectivity. This method has been applied to synthesize precursors for various pharmaceutically important molecules. smolecule.com

Table 1: Representative Chemoenzymatic Transformations for Aminochromanol Analogs

| Substrate Type | Enzyme/Catalyst | Product Type | Enantiomeric Excess (ee) | Yield | Reference |

| N-protected cis-4-aminochroman-3-ol (racemic) | Pseudomonas cepacea or Candida antarctica B lipase | Enantiopure N-protected cis-4-aminochroman-3-ol | Excellent | N/A | researchgate.netacs.org |

| 3-Chromanones | Metagenomic Imine Reductases (IREDs) | 3-Aminochroman derivatives | High | High | smolecule.com |

Organocatalytic Asymmetric Synthesis

Organocatalysis, which employs small organic molecules as catalysts, offers a metal-free alternative for asymmetric synthesis. While specific examples for the direct asymmetric synthesis of this compound via organocatalysis are not widely reported, the principles and applications of organocatalysis in the synthesis of chiral heterocyclic compounds and amino alcohols are well-established. Organocatalytic asymmetric reactions have been successfully applied in the construction of various chiral molecules, including 3,4-dihydropyranones and 3,4-dihydropyridinones, which share structural similarities with the chromanol core. These methods often involve reactions such as asymmetric Michael additions, Mannich-type reactions, and epoxidations, which could potentially be adapted for the synthesis of complex aminochromanol structures.

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation is a powerful method for introducing chirality into molecules by selectively adding hydrogen to prochiral substrates. This technique is highly efficient and widely used in industrial-scale synthesis. For aminochromanol derivatives, ruthenium-catalyzed asymmetric hydrogenation has shown considerable success. A highly enantioselective asymmetric hydrogenation of trisubstituted enamides derived from chroman-3-ones has been reported using cationic Ru-Synphos catalysts. This method provides an atom-economical and efficient route to optically active 3-aminochroman derivatives, which are important pharmacophores, with enantiomeric excesses up to 96%. smolecule.com

Cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones has also been developed, affording chiral vicinal amino alcohols with high yields and excellent enantioselectivities (up to 99% ee). This approach is significant as it avoids protection and deprotection steps, simplifying the synthesis of chiral vicinal amino alcohols, which are fundamental building blocks for many bioactive compounds.

Table 2: Asymmetric Hydrogenation for Aminochromanol Analogs and Amino Alcohols

| Substrate Type | Catalyst System | Product Type | Enantiomeric Excess (ee) | Reference |

| Trisubstituted enamides derived from chroman-3-ones | Cationic Ru-Synphos | 3-Aminochroman derivatives | Up to 96% | smolecule.com |

| α-Primary amino ketones | Cobalt-catalyzed system | Chiral vicinal amino alcohols | Up to 99% |

Diastereoselective Control in Amino-alcohol Synthesis

Diastereoselective control focuses on the preferential formation of one diastereomer over others in a reaction, often influenced by existing chiral centers in the substrate or by the reaction conditions. In the context of aminochromanols, diastereoselective reduction of intermediates has been demonstrated. For instance, hydrogen bromide has been shown to provide optimal cis-selectivity (25:1 cis/trans) in the reduction of 4-chromanone (B43037) α-hydroxyoxime, yielding cis-aminochromanol in 94% yield. This reaction is a pivotal step in the synthesis of cis-aminochromanol. researchgate.netacs.org

General strategies for diastereoselective synthesis of vicinal amino alcohols often start from readily available, enantiopure amino acids, although achieving desired diastereoselectivity can be challenging. Methods involving direct C-H amination of homoallylic alcohol derivatives have also been developed, leading to diastereoconvergent synthesis of anti-1,2-amino alcohols with high selectivity.

Total Synthesis of Complex Natural Products and Bioactive Molecules Incorporating Aminochromanol Units

Aminochromanol units are significant structural motifs found in a diverse array of pharmaceutically important molecules and natural products. Their presence often contributes to the biological activity of these compounds, making their efficient and stereoselective synthesis a key area of research.

Furthermore, 4-aminochroman-3-ol (B1641235) has been identified as a key precursor in the synthesis of novel second-generation HIV protease inhibitors, underscoring the pharmaceutical relevance of specific aminochromanol stereoisomers. researchgate.netacs.org Research into 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran (3-aminochromans) derivatives has also revealed compounds with high affinity for the 5-HT1A receptor, indicating their potential as therapeutic agents for conditions like depression.

The chromene scaffold, which is the unsaturated analog of chroman, is widely present in natural products and exhibits a broad spectrum of biological activities, including anti-HIV, anticancer, antimicrobial, and antioxidant properties. While these examples often feature chromanols or aminochromans at different positions, they demonstrate the general importance of the chroman core and its functionalized derivatives in biologically active compounds.

Table 3: Bioactive Molecules Incorporating Aminochromanol Units

| Molecule/Class | Aminochromanol Unit Position | Biological Activity/Relevance | Reference |

| Rotigotine | Aminochroman unit (specific position not 5-amino-3-ol) | Parkinson's disease therapy | smolecule.com |

| HIV protease inhibitors | 4-Aminochroman-3-ol | Key precursor | researchgate.netacs.org |

| 5-Substituted 3-amino-3,4-dihydro-2H-1-benzopyrans | 3-Aminochroman | High affinity for 5-HT1A receptor (potential antidepressant) |

Chemical Transformations and Derivatization Strategies for 5 Aminochroman 3 Ol

Selective Functionalization of the Amine Group

The amine group in 5-Aminochroman-3-ol is nucleophilic and can readily participate in reactions with various electrophiles smolecule.comlibretexts.org. This allows for the formation of amides, substituted amines, and carbamic acid or urea (B33335) derivatives.

Acylation is a common and efficient method to convert primary and secondary amines into amides. This reaction typically involves the nucleophilic attack of the amine nitrogen on an acylating agent, such as an acid chloride or acid anhydride (B1165640) libretexts.orgmasterorganicchemistry.comsavemyexams.com. The process is a nucleophilic acyl substitution masterorganicchemistry.comsavemyexams.com.

For instance, amines react rapidly with acid chlorides or acid anhydrides, often at room temperature, yielding amides in high yields libretexts.orgcommonorganicchemistry.com. A base, such as sodium hydroxide (B78521) or pyridine, is commonly included in the reaction mixture to neutralize the hydrochloric acid byproduct generated when using acid chlorides libretexts.orgcommonorganicchemistry.com. A notable advantage of this reaction is that over-acylation of the nitrogen atom typically does not occur because the resulting amide nitrogen is significantly less nucleophilic due to the conjugation of its lone pair electrons with the carbonyl group libretexts.org. In the context of chroman derivatives, acylation reactions have been employed, for example, in the synthesis of cyclic amides from chloroacetamides of aminochromanols researchgate.netpublish.csiro.au.

Table 1: Acylation Reactions of Amines to Form Amides

| Reaction Type | Amine Reactant | Acylating Agent | Product Type | Conditions (Typical) | Key Feature |

| Acylation | Primary/Secondary Amine | Acid Chloride / Acid Anhydride | Amide | Room temperature, presence of a base (e.g., pyridine) | High yields, no over-acylation of nitrogen libretexts.orgcommonorganicchemistry.com |

Alkylation of the amine group in this compound leads to the formation of substituted amines, ranging from secondary to tertiary amines, and potentially quaternary ammonium (B1175870) salts. This process is a nucleophilic aliphatic substitution where the amine acts as a nucleophile towards an alkyl halide libretexts.orgwikipedia.orgstudymind.co.uk.

However, direct alkylation of primary or secondary amines can be challenging due to the tendency for over-alkylation libretexts.orgwikipedia.orgmasterorganicchemistry.com. The product amine (e.g., a secondary amine from a primary amine) often possesses higher nucleophilicity than the starting material, leading to a mixture of mono-, di-, and tri-alkylated products, and even quaternary ammonium salts if a tertiary amine is formed libretexts.orgwikipedia.orgstudymind.co.ukmasterorganicchemistry.com. To mitigate this, using a large excess of the starting amine (e.g., ammonia (B1221849) for primary amines) can help maximize the formation of the desired lower-substituted amine studymind.co.uk. For laboratory synthesis of more substituted amines, alternative strategies like reductive amination are frequently preferred due to their better control over selectivity masterorganicchemistry.comlibretexts.org.

Table 2: Alkylation Reactions of Amines to Form Substituted Amines

| Reaction Type | Amine Reactant | Alkylating Agent | Product Type | Key Considerations |

| Alkylation | Primary/Secondary Amine | Alkyl Halide | Substituted Amine (Secondary, Tertiary) / Quaternary Ammonium Salt | Can lead to mixtures of products due to over-alkylation; product amine often more nucleophilic than starting material libretexts.orgwikipedia.orgmasterorganicchemistry.com |

The amine group of this compound can also be transformed into carbamic acid or urea derivatives. Carbamic acids (H₂NCOOH) are generally unstable and decompose into an amine and carbon dioxide, but their esters (carbamates) are more stable and can serve as protecting groups for amine functionalities wikipedia.org.

Carbamate esters can be formed by reacting an amine with a chloroformate or an activated carbonate mdpi.comluxembourg-bio.comgoogle.com. For example, the synthesis of lupeol-3-carbamate derivatives involved reacting lupeol (B1675499) (an alcohol) with 4-nitrophenyl chloroformate to form an intermediate, which then reacted with various amines to yield carbamates mdpi.com. In the context of chromans, compounds with a carbamoyl (B1232498) group attached to an aminochroman have been synthesized, demonstrating the feasibility of such derivatization nih.gov.

Urea derivatives, characterized by the -NHC(=O)NH- functionality, are another important class of compounds that can be synthesized from amines. Traditionally, urea synthesis involves the use of toxic reagents like phosgene (B1210022) or its equivalents, which react with amines, often via an isocyanate intermediate google.comorganic-chemistry.orgnih.gov. However, more recent and environmentally benign methods have been developed, including reactions of amines with less toxic agents or direct routes involving carbon dioxide google.comnih.gov. For instance, reacting primary phenyl carbamates with primary or secondary amines in dimethyl sulfoxide (B87167) (DMSO) solution has been shown to yield urea derivatives under mild and neutral conditions google.com.

Table 3: Carbamic Acid and Urea Derivative Formation from Amines

| Derivative Type | Amine Reactant | Reagents (Typical) | Product Type | Key Feature / Method |

| Carbamic Acid Esters (Carbamates) | Amine | Chloroformates, Activated Carbonates | Carbamate | Protection of amine group; can be hydrolyzed to yield amine wikipedia.orgmdpi.com |

| Urea Derivatives | Amine | Isocyanates, Phenyl Carbamates (with other amines), Phosgene substitutes | Urea | Formation via isocyanate intermediate or direct routes; improved methods avoid toxic reagents google.comorganic-chemistry.orgnih.gov |

Selective Functionalization of the Hydroxyl Group

The hydroxyl group in this compound is also a reactive site, capable of undergoing esterification and etherification reactions. The hydroxyl group can donate a proton, making it reactive in acid-base chemistry, and can act as a nucleophile smolecule.com.

Esterification involves the reaction of an alcohol with a carboxylic acid or its derivative to form an ester. This reaction typically requires heating and the presence of an acid catalyst, such as concentrated sulfuric acid sparkl.mecornell.educhemguide.co.uk. The process is often slow and reversible, meaning that water removal can drive the equilibrium towards ester formation chemguide.co.uk.

Beyond traditional acid-catalyzed methods, esterification can also be achieved under milder conditions. For example, using nucleophilic catalysts like 4-dialkylaminopyridines allows for esterification of carboxylic acids with alcohols at room temperature under non-acidic, mildly basic conditions orgsyn.org. In the context of aminochromanols, lipase-catalyzed kinetic acylation of the alcohol moiety has been successfully employed to prepare enantiopure isomers of compounds like 4-aminochroman-3-ol (B1641235), demonstrating a selective approach to esterification researchgate.net. Derivatization strategies for analytical purposes, such as in HPLC, frequently utilize esterification by reacting hydroxyl groups with acid chlorides to introduce chromophores or fluorophores nih.govxjtu.edu.cn.

Table 4: Esterification Reactions of Hydroxyl Groups

| Reaction Type | Hydroxyl Reactant | Reagents (Typical) | Product Type | Conditions / Catalyst | Key Feature |

| Esterification | Alcohol (Hydroxyl Group) | Carboxylic Acid / Acid Chloride / Acid Anhydride | Ester | Acid catalyst (e.g., H₂SO₄), heat; or nucleophilic catalyst (e.g., 4-dialkylaminopyridines) at room temperature | Reversible reaction; can be enantioselective with biocatalysts chemguide.co.ukorgsyn.orgresearchgate.net |

Etherification involves the formation of an ether linkage (R-O-R') from an alcohol. Various methods exist for ether synthesis, including the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide organic-chemistry.org.

For chromanol derivatives, intramolecular etherification has been reported in the synthesis of aminochromans, utilizing reagents such as CuI/8-hydroxyquinoline researchgate.net. This highlights the potential for cyclization reactions involving the hydroxyl group. Furthermore, chemoselective etherification methods have been developed for benzyl (B1604629) alcohols, which are structurally related to the chromanol hydroxyl. For example, 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol (B129727) or ethanol (B145695) can selectively convert benzyl alcohols into their methyl or ethyl ethers, leaving other aliphatic or phenolic hydroxyl groups intact organic-chemistry.orgorganic-chemistry.org. While the hydroxyl group in this compound is not directly benzylic, such chemoselective approaches demonstrate the possibility of targeting specific hydroxyl functionalities within complex molecules. Acid-catalyzed etherification using agents like 1,2-dimethoxyethane (B42094) to form methyl ethers from hydroxyl compounds has also been explored rsc.org.

Table 5: Etherification Reactions of Hydroxyl Groups

| Reaction Type | Hydroxyl Reactant | Reagents (Typical) | Product Type | Key Feature / Method |

| Etherification | Alcohol (Hydroxyl Group) | Alkyl Halide (Williamson Ether Synthesis); Specific reagents like TCT/DMSO, 1,2-dimethoxyethane | Ether | Base (for Williamson); Chemoselective reagents; Acid catalysis |

Modifications of the Chroman Ring System

The chroman ring system, specifically its aromatic benzene (B151609) portion, can undergo various reactions typical of substituted aromatic compounds. The presence of the amino group at position 5 significantly influences the reactivity and regioselectivity of these reactions.

Aromatic Substitution Reactions

Aromatic substitution reactions involve the replacement of an atom, typically hydrogen, or a group attached to the carbon of an aromatic ring by another group nih.gov. For the aromatic ring of this compound, electrophilic aromatic substitution (EAS) is a primary mode of reactivity.

The amino (-NH₂) group is a strong activating group and an ortho/para-director in EAS reactions uni.luguidetopharmacology.orgnih.gov. This means it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack, and directs incoming electrophiles primarily to the positions ortho (adjacent) and para (opposite) to itself uni.lunih.gov. The oxygen atom within the chroman ring, acting as an ether substituent on the aromatic ring, also contributes to activation and ortho/para-direction uni.lunih.gov.

Considering the structure of this compound, the positions available for electrophilic substitution on the aromatic ring would be influenced by the activating and directing effects of both the 5-amino group and the chroman's ether oxygen. While general principles of electrophilic aromatic substitution apply, detailed research findings specifically illustrating aromatic substitution reactions on the chroman ring of this compound were not directly identified in the provided literature. However, studies on related 3-aminochroman derivatives have shown that substituents can be introduced at the 5-position via palladium-catalyzed carbonylation, indicating the potential for aromatic modifications americanelements.comnih.gov.

Ring Annulation Strategies

Ring annulation is a synthetic strategy that involves the formation of a new ring fused onto an existing molecular framework, leading to more complex polycyclic structures sigmaaldrich.comnih.gov. This process is highly valuable in organic synthesis, particularly for constructing molecules with potential biological activities sigmaaldrich.com. Annulation reactions can proceed through various mechanisms, including formal [3+3] and [4+2] condensations, which are common for forming six-membered rings sigmaaldrich.comamericanelements.comfishersci.co.ukepa.gov.

While aminochroman derivatives, including 3-aminochromans, are recognized as important building blocks and structural motifs in the synthesis of pharmaceutically relevant molecules nih.gov, specific examples detailing ring annulation strategies directly involving the chroman ring system of this compound to form new fused rings were not explicitly found in the provided literature. However, the presence of the amino and hydroxyl groups, along with the inherent reactivity of the chroman core, suggests the potential for such transformations through appropriate synthetic methodologies. For instance, annulation reactions often leverage reactive functionalities on the existing ring to facilitate the formation of new cyclic systems americanelements.comepa.gov.

Derivatization for Analytical Purposes

Derivatization is an indispensable chemical technique in analytical chemistry, employed to transform an analyte to improve its detectability, enhance chromatographic separation, and increase stability fishersci.iewikipedia.orgwikidata.orgcenmed.comnih.gov. This compound, possessing both a primary amine and a secondary hydroxyl functional group, is amenable to various derivatization strategies. These "active hydrogens" are common targets for chemical modification to optimize analytical performance wikipedia.org.

Common derivatization methods applicable to this compound include:

Silylation: This method involves replacing active hydrogens (from -OH and -NH₂ groups) with silyl (B83357) groups, most commonly trimethylsilyl (B98337) (TMS) wikipedia.orgwikidata.org. Silylation significantly increases the volatility and thermal stability of polar compounds, making them suitable for analysis by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) wikipedia.orgwikidata.org. The resulting silylated derivatives exhibit improved peak shapes and reduced adsorption within the GC system wikidata.org.

Acylation: Reaction of the amino group with acyl chlorides or anhydrides yields amides, while reaction of the hydroxyl group forms esters wikipedia.org. Acylation can serve multiple analytical purposes. It can introduce chromophores or fluorophores, thereby enhancing sensitivity for detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors fishersci.iewikipedia.org. For GC analysis, acylation can improve chromatographic properties, such as peak symmetry and stability. Fluorinated acylating reagents (e.g., trifluoroacetic anhydride, pentafluoropropionic anhydride, heptafluorobutyric anhydride) are particularly useful for creating derivatives with improved electron-capture detector response or for negative ion mass spectrometry cenmed.com.

Alkylation: This strategy involves the introduction of alkyl groups onto the active hydrogens of the amine or hydroxyl functionalities wikipedia.orgwikidata.org. Alkylation can increase the volatility of the compound and reduce issues related to hydrogen bonding and adsorption, which are common problems for polar analytes in GC wikipedia.orgwikidata.org. Flash alkylation reagents are often employed for this purpose.

Derivatization for Mass Spectrometry (MS): Beyond improving chromatographic behavior, derivatization can be specifically designed to enhance ionization efficiency in MS, introduce characteristic mass shifts for easier identification, or facilitate structural elucidation through specific fragmentation patterns cenmed.com. For instance, 3-nitrophenylhydrazine (B1228671) (3-NPH) derivatization has been shown to improve detection sensitivity and chromatographic separation in LC-MS/MS-based metabolomics for compounds with carbonyl, carboxyl, and phosphoryl groups, indicating the potential for similar benefits with appropriate reagents for amino and hydroxyl functionalities.

These derivatization strategies are critical for overcoming the analytical challenges posed by polar and less volatile compounds like this compound, enabling accurate and sensitive detection across various instrumental platforms.

Structure Activity Relationship Sar and Ligand Design Studies of 5 Aminochroman 3 Ol Derivatives

Elucidation of Structural Determinants for Molecular Recognition

The three-dimensional arrangement of a molecule, along with the electronic properties of its constituent atoms, dictates its ability to interact with a biological target. For 5-aminochroman-3-ol derivatives, conformational analysis, the electronic nature of substituents, and stereochemistry are pivotal in defining their pharmacological profiles.

Conformational Analysis and Ligand Shape

Studies on related heterocyclic systems, such as 3,4-dihydrocoumarin, have shown that the dihydropyran ring is puckered, with specific carbons displaced from the plane of the benzene (B151609) ring. rsc.org Similarly, in this compound derivatives, the chair and boat conformations of the chroman ring system dictate the spatial relationship between the key pharmacophoric elements. Advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are employed to determine the predominant conformations in solution. nih.govmdpi.com

Electronic Effects of Substituents

The electronic properties of substituents on the aromatic ring of the chroman scaffold can profoundly impact binding affinity. Electron-donating or electron-withdrawing groups can alter the electron density of the aromatic system, influencing electrostatic interactions with the receptor. rsc.orgnih.gov For instance, substituents on the phenyl ring of related ligand series have been shown to modulate receptor affinity through inductive and resonance effects. rsc.org

In many ligand-receptor interactions, hydrogen bonding and van der Waals forces are critical. The introduction of substituents can either enhance or diminish these interactions. For example, a substituent capable of acting as a hydrogen bond donor or acceptor could form a crucial interaction with a complementary residue in the receptor's binding site. Conversely, a bulky, electron-withdrawing group might introduce steric hindrance or unfavorable electrostatic interactions, thereby reducing affinity.

Stereochemical Influence on Binding Affinities

Chirality plays a critical role in the interaction of this compound derivatives with their biological targets. The presence of stereocenters at the C3 and potentially other positions leads to stereoisomers that can exhibit significantly different binding affinities and functional activities.

Research has demonstrated that the stereochemistry at the 3-position of the chroman moiety is a determining factor for affinity and functional antagonism at serotonin (B10506) receptors. nih.gov For instance, specific stereoisomers of 3-aminochroman derivatives have been identified as having higher affinity for the 5-HT1A receptor. This stereoselectivity underscores the importance of a precise three-dimensional arrangement of the pharmacophoric groups for optimal receptor recognition. The differential activity of enantiomers highlights the asymmetric nature of the receptor binding pocket, where only one enantiomer can achieve a favorable binding orientation.

Interaction with Serotonin Receptors

Derivatives of this compound have been extensively investigated as ligands for various serotonin (5-HT) receptor subtypes, owing to their structural resemblance to the endogenous neurotransmitter.

5-HT1A Receptor Affinity and Selectivity

The 5-HT1A receptor is a well-established target for the development of antidepressant and anxiolytic drugs. researchgate.net Numerous studies have focused on optimizing the 3-aminochroman scaffold to achieve high affinity and selectivity for this receptor subtype. nih.govfigshare.com

Key structural modifications that have been shown to influence 5-HT1A receptor affinity include:

Substituents on the amino group: The nature of the substituent on the amino group is critical. Linking the 3-aminochroman moiety to other pharmacophores, such as indole (B1671886) analogues, through an alkyl chain has resulted in compounds with dual affinity for the 5-HT1A receptor and the serotonin transporter. nih.gov

Stereochemistry at C3: As previously mentioned, the stereochemistry at the 3-position of the chroman ring is a crucial determinant of 5-HT1A receptor affinity. nih.gov

Aromatic ring substitutions: Modifications to the aromatic portion of the chroman ring, such as the introduction of fluoro or cyano groups, have been explored to modulate affinity and selectivity. nih.gov

| Compound | Modification | 5-HT1A Receptor Affinity (Ki, nM) |

|---|---|---|

| (-)-52a | 5-cyano-3-alkylindole linked to 5-carbamoyl-8-fluoro-3-amino-3,4-dihydro-2H-1-benzopyran | Data not specified |

| (R)-(-)-35c | 5-fluoro-3-alkylindole linked to 5-carbamoyl-8-fluoro-3-amino-3,4-dihydro-2H-1-benzopyran | Data not specified |

| (-)-52g | 5,7-difluoro-3-alkylindole linked to 5-carbamoyl-8-fluoro-3-amino-3,4-dihydro-2H-1-benzopyran | Data not specified |

5-HT7 Receptor Affinity and Selectivity

The 5-HT7 receptor is another important target in the central nervous system, implicated in processes such as learning, memory, and circadian rhythm. nih.gov 3-Aminochroman derivatives have emerged as a promising class of ligands for this receptor. nih.govnih.gov

Structure-activity relationship studies have revealed that C6-aryl substituted derivatives of 3-(dimethylamino)chroman can display affinities for the 5-HT7 receptor ranging from nanomolar to micromolar concentrations. nih.gov This indicates that the substitution pattern on the chroman ring is a key determinant of 5-HT7 receptor affinity. Both agonists and antagonists have been identified within this chemical class, highlighting the potential to fine-tune the functional activity through structural modifications. nih.gov

| Compound Class | General Modification | 5-HT7 Receptor Affinity Range |

|---|---|---|

| 3-Aminochroman Derivatives | C6-aryl substitution | nM to µM |

Serotonin Transporter (SERT) Interaction

The 3-aminochroman scaffold is a key structural moiety that has been extensively explored for its interaction with the Serotonin Transporter (SERT). nih.govdoi.org Derivatives of this compound are of significant interest in the development of new antidepressant agents, particularly those aiming for a dual affinity at both the SERT and the 5-HT1A receptor. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that specific substitutions on the chroman ring system and the amino group are critical for modulating binding affinity and functional activity at these targets.

Research has demonstrated that modifications at the 5- and 8-positions of the chroman ring significantly influence SERT affinity. For instance, incorporating a 5-carbamoyl group and an 8-fluoro substituent on the 3-aminochroman structure has been a successful strategy in identifying compounds with high affinity for both SERT and the 5-HT1A receptor. nih.govdoi.org The stereochemistry at the 3-position of the chroman moiety is also a crucial determinant of activity. nih.gov

Furthermore, the nature of the substituent on the basic nitrogen atom plays a pivotal role. Linking the 3-aminochroman scaffold to indole analogues via an alkyl chain has yielded potent dual-activity ligands. nih.gov The length and branching of this linker, as well as substitutions on the indole ring (e.g., 5-fluoro, 5-cyano), fine-tune the affinity for SERT. nih.gov Studies have also shown that specific N-alkyl groups, such as cyclobutyl, on the 3-amino position are necessary for achieving desired functional outcomes, like antagonism at the 5-HT1A receptor, in addition to SERT inhibition. nih.govdoi.org

| Chroman Ring Substitution | N-Substituent Linker | Indole Substitution | Relative SERT Affinity | Key Observation |

|---|---|---|---|---|

| 5-Carboxamide, 8-Fluoro | Propyl chain to Indole | 5-Fluoro | High | Combination of specific ring substitutions and linker leads to potent dual affinity. nih.gov |

| 5-Carboxamide, 8-Fluoro | Propyl chain to Indole | 5-Cyano | High | Electron-withdrawing groups on the indole can maintain high affinity. nih.gov |

| 5-Carboxamide, 8-Fluoro | Cyclobutyl on Amino Group | - | Good | Cyclobutyl group is often necessary for 5-HT1A antagonist activity alongside SERT binding. doi.org |

| Lactam-fused at 6,7-position | Propyl chain to Indole | - | Moderate-High | Fusing a lactam ring to the chroman scaffold is a viable strategy for maintaining dual target affinity. nih.gov |

Investigation of Other Molecular Targets (Preclinical)

A critical component of preclinical profiling for any new chemical entity is the assessment of its interaction with various enzymes to determine its selectivity and potential for off-target effects. For derivatives of this compound, this involves screening against a panel of relevant enzymes. While specific inhibition data for this exact compound series is not widely published, studies on structurally related heterocyclic scaffolds provide a framework for the types of enzymes that would be investigated.

A primary area of interest would be monoamine oxidases (MAO-A and MAO-B), as these enzymes are involved in the metabolism of neurotransmitters like serotonin. frontiersin.org Inhibition of MAO enzymes is a therapeutic strategy for depression and Parkinson's disease. frontiersin.orgresearchgate.net Therefore, determining the inhibitory concentration (IC50) of this compound derivatives against both MAO isoforms is essential to understand their selectivity profile. Compounds from other classes, such as pyrrolo[3,4‐f]indole‐5,7‐diones and 3-phenylcoumarins, have been identified as potent MAO inhibitors, highlighting the potential for heterocyclic compounds to interact with these enzymes. frontiersin.orgresearchgate.net The mode of inhibition (e.g., reversible vs. irreversible) is also a key parameter determined in these studies. nih.gov

Table 2: Illustrative Enzyme Inhibition Data for Related Heterocyclic Compounds Note: This table provides examples of enzyme inhibition data for compound classes with structural similarities to moieties found in advanced SERT ligands, demonstrating the type of data generated in preclinical studies. frontiersin.orgresearchgate.net

| Compound Class | Target Enzyme | Inhibition (IC50) | Reference |

|---|---|---|---|

| Pyrrolo[3,4-f]indole-5,7-dione derivative | MAO-A | 0.023 µM | researchgate.net |

| Pyrrolo[3,4-f]indole-5,7-dione derivative | MAO-B | 0.178 µM | researchgate.net |

| 3-Phenylcoumarin derivative (Compound 1) | MAO-B | 56 nM | frontiersin.org |

The extent to which a compound binds to plasma proteins, primarily serum albumin, is a fundamental pharmacokinetic property that influences its distribution, metabolism, and excretion. mdpi.com High plasma protein binding can limit the concentration of free, pharmacologically active compound available to interact with its target. Therefore, preclinical protein binding profiling is a standard step in drug development.

Experimental techniques such as fluorescence quenching and circular dichroism (CD) spectroscopy are commonly employed to study these interactions. mdpi.comnih.gov Fluorescence quenching experiments can determine the binding constant (Ka) and the number of binding sites (n) by monitoring the quenching of intrinsic tryptophan fluorescence of the protein upon addition of the compound. nih.gov CD spectroscopy can reveal conformational changes in the secondary structure of the protein upon ligand binding. mdpi.com While specific data for this compound is limited, studies on other heterocyclic molecules like coumarin (B35378) and benzofuran (B130515) derivatives show that they can bind to serum albumin with significant affinity, providing a useful model for the expected behavior of chroman-based compounds. mdpi.comnih.gov

Table 3: Example Protein Binding Parameters for Coumarin Derivatives with Human Serum Albumin (HSA) Source: Data synthesized from findings reported in literature. nih.gov

| Compound | Binding Constant (Ka) (M-1) | Number of Binding Sites (n) | Free Energy (ΔG°) (kcal M-1) |

|---|---|---|---|

| Coumarin derivative enamide | 1.957 x 105 | ~1.1 | -7.175 |

| Coumarin derivative enoate | 0.837 x 105 | ~1.0 | -6.685 |

| Coumarin derivative methylprop enamide | 0.606 x 105 | ~0.9 | -6.490 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For this compound derivatives targeting SERT, QSAR models are developed to predict the binding affinity or functional activity of novel, unsynthesized analogs, thereby guiding rational drug design and prioritizing synthetic efforts. nih.govnih.gov

The development process involves several key stages: (1) compiling a dataset of compounds with experimentally determined activities, (2) calculating a wide range of molecular descriptors that quantify various aspects of the chemical structure, (3) using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to generate an equation that links the descriptors to the activity, and (4) rigorous validation of the model's predictive power. nih.govnih.gov Validation is crucial and typically involves internal methods (e.g., leave-one-out cross-validation, q²) and external validation using a test set of compounds not included in model training. nih.gov For complex interactions, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to analyze the steric and electrostatic fields around the molecules, providing a three-dimensional map of favorable and unfavorable regions for receptor interaction. nih.gov

Table 4: Key Steps and Validation Metrics in QSAR Model Development

| Stage | Description | Common Metrics/Methods |

|---|---|---|

| Data Set Preparation | Collection of compounds with known biological activity (e.g., pIC50, pKi) and division into training and test sets. | - |

| Descriptor Calculation | Generation of numerical values representing physicochemical, electronic, steric, and topological properties of each molecule. | LogP, Molar Refractivity (MR), Hammett constants (σ), E-state indices. |

| Model Generation | Application of statistical algorithms to correlate descriptors with biological activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). nih.gov |

| Model Validation | Assessment of the model's robustness, stability, and predictive ability. | Coefficient of determination (R²), Cross-validated R² (q²), Root Mean Square Error (RMSE), External validation (R²pred). nih.govresearchgate.net |

The predictive power of a QSAR model is fundamentally dependent on the molecular descriptors used in its construction. frontiersin.org These descriptors are numerical representations of the physicochemical properties of the molecules. Integrating a diverse and relevant set of these parameters is essential for capturing the structural features that govern biological activity. pharmacareerinsider.commlsu.ac.in These parameters are generally categorized into three main classes: lipophilic, electronic, and steric.

Lipophilic Parameters: These describe the hydrophobicity of a molecule, which is critical for its ability to cross cell membranes and interact with hydrophobic pockets in the target protein. frontiersin.org The most common descriptor is the logarithm of the partition coefficient (log P), which measures a compound's distribution between an organic (n-octanol) and an aqueous phase. frontiersin.org

Electronic Parameters: These quantify the electronic effects of different substituents on a molecule's core structure. The Hammett constant (σ) is a classic example, representing the electron-donating or electron-withdrawing capability of a substituent on an aromatic ring, which can influence ionization and hydrogen bonding potential. mlsu.ac.inscribd.com

Steric Parameters: These relate to the size, shape, and bulk of the molecule or its substituents. They are crucial for describing how well a ligand fits into its binding site. Common steric descriptors include Molar Refractivity (MR), which is related to the volume of a substituent, and Taft's steric parameter (Es). mlsu.ac.in

By integrating these parameters, a QSAR model can quantitatively describe how changes in a molecule's hydrophobicity, electronic distribution, and size will likely impact its affinity for a target like SERT.

Table 5: Common Physicochemical Parameters Used in QSAR Models

| Parameter | Symbol | Property Represented | Significance in Drug Design |

|---|---|---|---|

| Partition Coefficient | log P | Lipophilicity/Hydrophobicity | Influences membrane permeability, absorption, and binding to hydrophobic pockets. frontiersin.org |

| Hammett Constant | σ | Electronic Effects | Describes electron-donating/withdrawing nature of substituents, affecting pKa and electrostatic interactions. scribd.com |

| Molar Refractivity | MR | Steric Bulk & Dispersive Forces | Relates to molecular volume and polarizability, influencing binding site fit. frontiersin.org |

| Taft's Steric Parameter | Es | Steric Effects | Quantifies the bulk of a substituent, critical for understanding steric hindrance at the binding site. mlsu.ac.in |

| Topological Indices | e.g., χ (Chi) | Molecular Connectivity/Shape | Encodes information about the size, shape, and degree of branching in a molecule. |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Aminochroman 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms within a molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, to reveal their chemical environment and connectivity.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Analysis

Two-dimensional (2D) NMR experiments are crucial for resolving ambiguities in 1D spectra and establishing through-bond and through-space correlations, providing a robust framework for complete structural assignment nih.gov.

Correlation Spectroscopy (COSY) : This experiment reveals protons that are spin-spin coupled to each other (i.e., protons on adjacent carbons or separated by a few bonds). For 5-aminochroman-3-ol, COSY would establish the connectivity within the aliphatic ring, showing correlations between H2 and H3, and H3 and H4, as well as coupling within the aromatic ring nih.gov.

Heteronuclear Single Quantum Coherence (HSQC) : HSQC correlates protons directly bonded to carbons (¹JCH correlations). This experiment is invaluable for assigning ¹H signals to their corresponding ¹³C signals, simplifying the assignment process by grouping signals by their direct connectivity nih.gov.

Illustrative 2D NMR Correlations for this compound (Note: These correlations are illustrative and based on expected connectivities and proximities within the this compound structure.)

| 2D NMR Experiment | Correlated Nuclei | Illustrative Correlations (Example) | Structural Information Gained |

| COSY | ¹H - ¹H | H2-H3, H3-H4, Aromatic H-H | Through-bond connectivity of adjacent protons |

| HSQC | ¹H - ¹³C (¹J) | H2-C2, H3-C3, H4-C4, Aromatic H-C | Direct carbon-proton assignments |

| HMBC | ¹H - ¹³C (²J, ³J) | H2-C4a, H3-C2, H3-C4, H4-C3, H4-C4a, Aromatic H-C(O), Aromatic H-C(NH₂) | Long-range connectivity, identifying quaternary carbons and ring junctions |

| NOESY | ¹H - ¹H (through-space) | H2-H4 (if axial-axial), H3-H5 (if close) | Relative stereochemistry and conformation |

Chiral NMR and Derivatization for Enantiomeric Purity Assessment

This compound possesses chiral centers at C3 and C4, making the assessment of its enantiomeric purity crucial for its applications. Chiral NMR techniques are employed to differentiate enantiomers or diastereomers in solution. This can be achieved by:

Chiral Solvating Agents (CSAs) : Adding a chiral solvating agent to the NMR sample can induce diastereomeric interactions with the enantiomers of the analyte. These transient diastereomeric complexes have different chemical environments, leading to distinct chemical shifts for the enantiomers in the ¹H and ¹³C NMR spectra. The integration of these separated signals allows for the determination of enantiomeric excess (ee).

Chiral Derivatizing Agents (CDAs) : Alternatively, the chiral analyte can be reacted with a chiral derivatizing agent to form stable diastereomers. These diastereomers are chemically distinct and will exhibit different chemical shifts in their NMR spectra, allowing for the quantification of enantiomeric purity. This method often provides better resolution of signals compared to CSAs. The presence of chiral chromanols and their derivatives, and methods for assessing their enantioselectivity, are well-established in the literature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pathways, which are highly characteristic of its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), particularly techniques like Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) or Orbitrap MS, measures the mass-to-charge ratio (m/z) of ions with very high accuracy (typically within a few parts per million, ppm) nih.gov. This high precision allows for the unambiguous determination of the exact molecular formula of the compound. For this compound, HRMS would provide the exact mass of its molecular ion (e.g., [M+H]⁺ or [M-H]⁻), which can then be used to calculate its elemental composition (C, H, N, O) and confirm its identity nih.gov.

Illustrative HRMS Data for this compound (Note: This is an illustrative example based on the theoretical molecular formula of this compound, C9H11NO2. The exact mass calculation assumes the most abundant isotopes.)

| Ion Species | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Error (ppm) | Proposed Molecular Formula |

| [M+H]⁺ | 166.0812 | 166.0813 | 0.6 | C₉H₁₂NO₂⁺ |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the isolation of a precursor ion (e.g., the molecular ion) and its subsequent fragmentation into smaller product ions nih.gov. The pattern of these fragment ions provides crucial structural information, as molecules tend to fragment in predictable ways based on their functional groups and connectivity. By analyzing the m/z values and relative abundances of the product ions, characteristic cleavages can be identified, confirming the presence of specific substructures within this compound, such as the amino group, hydroxyl group, and the chroman ring system nih.gov. For instance, common fragmentations for alcohols include the loss of water (H₂O) or α-cleavage, while amines can undergo α-cleavage adjacent to the nitrogen.

Illustrative MS/MS Fragmentation Pathways for this compound (Note: These are illustrative fragmentation pathways based on common mass spectrometry principles for amino alcohols and chromans.)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragmentation Event | Structural Information |

| 166 ([M+H]⁺) | 148 | H₂O (18 Da) | Loss of water from hydroxyl group | Presence of hydroxyl |

| 166 ([M+H]⁺) | 137 | CH₂NH₂ (29 Da) | Alpha-cleavage adjacent to amino group | Presence of amino group and its position |

| 166 ([M+H]⁺) | 121 | C₃H₇NO (45 Da) | Cleavage of the dihydropyran ring with loss of amino alcohol moiety | Chroman ring integrity |

| 166 ([M+H]⁺) | 93 | C₅H₇NO₂ (73 Da) | Aromatic ring fragment | Aromatic moiety |

Computational Chemistry and Theoretical Investigations of 5 Aminochroman 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for investigating the electronic structure, stability, and reactivity of organic molecules like 5-Aminochroman-3-ol rsc.orgacs.orgscispace.comdntb.gov.uaresearchgate.netnih.gov. DFT methods approximate the electronic structure of a many-electron system by focusing on the electron density, offering a balance between accuracy and computational cost dntb.gov.ua.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

DFT is widely employed to optimize molecular geometries, calculate energies, and derive various electronic properties that dictate a molecule's chemical behavior acs.orgscispace.comdntb.gov.uaresearchgate.net. For this compound, DFT calculations would typically involve optimizing its three-dimensional structure to find the most stable conformation. Once optimized, a wealth of electronic information can be extracted, providing insights into its potential reaction pathways and stability. Computational studies on chromone (B188151) and chromene derivatives, which share the core benzopyran structure, frequently utilize DFT to explore their electronic and structural aspects acs.orgrsc.org.

HOMO-LUMO Gap Analysis and Frontier Molecular Orbitals

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical reactivity scispace.comresearchgate.netresearchgate.netacs.org. The HOMO represents the electron-donating ability of a molecule, while the LUMO indicates its electron-accepting capability scispace.comresearchgate.netacs.org. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a direct indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity and lower kinetic stability scispace.comresearchgate.netacs.orgresearchgate.net.

For this compound, DFT calculations would determine the energies and spatial distributions of its HOMO and LUMO. This analysis would pinpoint the most reactive sites within the molecule, indicating where electrophilic or nucleophilic attacks are most likely to occur. For instance, a small HOMO-LUMO gap observed in some chromone derivatives suggests high biological activity scispace.com.

Conceptual Data Table: Illustrative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

| LUMO | Typically -1.0 to +1.0 | Electron acceptor orbital, indicating electrophilic sites. |

| HOMO | Typically -5.0 to -7.0 | Electron donor orbital, indicating nucleophilic sites. |

| HOMO-LUMO Gap | Typically 2.0 to 6.0 | Indicator of molecular stability and reactivity. |

Electrostatic Potential Surface Mapping

Electrostatic Potential (ESP) surface maps are powerful visual tools that display the charge distribution across a molecule, highlighting regions of positive (electron-deficient) and negative (electron-rich) electrostatic potential rsc.orgscispace.comdntb.gov.uaresearchgate.netresearchgate.netnih.gov. These maps are crucial for understanding intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attack sites scispace.comnih.gov.

For this compound, an ESP map would reveal the distribution of electron density, particularly around the amino and hydroxyl groups, and the aromatic ring. Regions with a high negative potential (red) would indicate areas susceptible to electrophilic attack, while regions with a high positive potential (blue) would suggest sites for nucleophilic attack nih.gov. This mapping helps predict how this compound might interact with other molecules, including biological targets or reagents in a chemical reaction.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods, particularly DFT, are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for structure elucidation and validation acs.orgscispace.comrsc.orgacs.orgbohrium.comd-nb.info.

Nuclear Magnetic Resonance (NMR) Spectroscopy : DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts, providing valuable information about the local electronic environment of each nucleus in this compound acs.orgscispace.comrsc.orgacs.org. This theoretical prediction is crucial for assigning experimental NMR signals and confirming molecular structure.

Infrared (IR) Spectroscopy : Vibrational frequencies and intensities, which correspond to IR absorption bands, can be calculated using DFT acs.orgscispace.comrsc.org. These predicted IR spectra help in identifying characteristic functional groups (like -NH₂, -OH, and aromatic C-H stretches) within this compound and validating its synthesized structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy : Time-Dependent Density Functional Theory (TD-DFT) is commonly used to simulate UV-Vis absorption spectra, predicting electronic transitions and absorption wavelengths acs.orgrsc.org. For this compound, this would provide insights into its electronic excitation properties and potential chromophoric behavior.

Conceptual Data Table: Illustrative Spectroscopic Parameters

| Spectroscopy | Predicted Parameter | Typical Range/Features | Significance for this compound |

| ¹H NMR | Chemical Shifts (δ, ppm) | Aliphatic, aromatic, -OH, -NH₂ protons | Structure confirmation, proton environment. |

| ¹³C NMR | Chemical Shifts (δ, ppm) | Aliphatic, aromatic carbons | Carbon skeleton confirmation. |

| IR | Vibrational Frequencies (cm⁻¹) | O-H stretch (~3200-3600), N-H stretch (~3300-3500), C=C aromatic stretch (~1450-1600) | Identification of functional groups. |

| UV-Vis | Absorption Maxima (λmax, nm) | Typically 200-400 nm for chromans | Electronic transitions, conjugation effects. |

Calculation of Thermochemical Parameters for Reaction Mechanisms

Computational chemistry can be used to calculate thermochemical parameters, such as enthalpies of formation, reaction enthalpies, and activation energies, which are vital for understanding the feasibility and kinetics of chemical reactions involving this compound nih.govresearchgate.net. For instance, bond dissociation enthalpies (BDEs) for O-H bonds can be calculated using DFT, providing insights into the antioxidant activity of chromanol derivatives researchgate.net.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are computational techniques used to predict the preferred orientation (binding mode) of a ligand (like this compound) to a macromolecule (e.g., a protein or DNA) and to estimate the strength of the interaction scispace.comresearchgate.netresearchgate.netresearchgate.net. These studies are widely applied in drug discovery and understanding ligand-receptor interactions.

For this compound, molecular docking could be employed to:

Identify potential biological targets : By docking the compound into the active sites of various enzymes or receptors, its potential pharmacological activities could be predicted scispace.comresearchgate.net. Chroman derivatives have been studied for their interactions with various biological targets, including DNA and specific receptors researchgate.net.

Elucidate binding mechanisms : Docking simulations can reveal the specific amino acid residues involved in interactions (e.g., hydrogen bonds, hydrophobic interactions) with this compound, providing a detailed molecular understanding of its binding researchgate.net.

Predict binding affinity : Scoring functions associated with docking software provide an estimate of the binding free energy, allowing for a ranking of potential interactions researchgate.net.

While specific docking studies for this compound were not found, similar studies on chroman derivatives have successfully predicted binding interactions with biological macromolecules, highlighting the utility of this approach for compounds within this class researchgate.netresearchgate.netresearchgate.netresearchgate.net.

Ligand-Protein Interaction Simulations

Ligand-protein interaction simulations, often initiated with molecular docking, aim to predict the preferred binding orientation (pose) of a small molecule (ligand) within the active site of a protein and estimate the binding affinity asiapharmaceutics.infonih.gov. For this compound, such simulations would involve generating its 3D structure and then computationally docking it into the binding pockets of various target proteins (e.g., receptors, enzymes) that are hypothesized to interact with chroman derivatives. This process typically involves algorithms that explore different orientations and conformations of the ligand and protein, scoring them based on interaction energies chemrxiv.orgnih.govresearchgate.net.

While the principles of ligand-protein docking are well-established and applied to numerous compounds asiapharmaceutics.infonih.govfrontiersin.org, specific published studies detailing the ligand-protein interaction simulations for this compound were not found in the reviewed literature. If performed, these simulations would reveal key interactions such as hydrogen bonds involving the amino and hydroxyl groups of this compound, as well as hydrophobic contacts with the chroman ring, providing a molecular basis for its potential biological activity.

Virtual Screening for Novel Ligands

Virtual screening is a computational technique used to identify potential lead compounds from large chemical libraries by predicting their ability to bind to a specific biological target wikipedia.orgaragen.com. For this compound, virtual screening could be applied in two main ways:

Target-based screening: If this compound is hypothesized to act on a particular protein target, its structure could be used as a query in a virtual screening workflow. This might involve docking a library of compounds, including this compound, to the target protein and ranking them by predicted binding affinity.

Ligand-based screening: If this compound is known to have a certain biological activity, but its target is unknown, its structural features could be used to build pharmacophore models or similarity searches to identify other compounds with similar activity profiles researchgate.net.

Despite the broad application of virtual screening in drug discovery gu.se, specific instances of this compound being used in or identified through virtual screening for novel ligands were not found in the conducted literature search.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules and their complexes at an atomic level nih.govmdpi.com. Unlike static docking studies, MD simulations account for the flexibility of both the ligand and the protein, offering a more realistic representation of their interactions in a dynamic environment.

Specific MD simulation studies focusing on this compound were not identified in the current literature review. However, if such studies were conducted, they would typically involve:

Dynamic Behavior in Biological Environments

Beyond its intrinsic flexibility, MD simulations can investigate the dynamic behavior of this compound when interacting with biological environments, such as solvent molecules (e.g., water) or lipid membranes mdpi.comnih.gov. This includes studying:

Solvation dynamics: How solvent molecules arrange around this compound and how these interactions influence its properties and reactivity rsc.org.

Membrane interactions: If this compound is designed to interact with membrane-bound targets, MD simulations can model its diffusion into and within lipid bilayers, as well as its orientation and interactions within the membrane environment nih.gov.

Protein-ligand complex stability: When bound to a protein, MD simulations can assess the stability of the this compound-protein complex over time, identifying stable binding poses and potential dissociation pathways chemrxiv.orgresearchgate.netnih.gov.

As with other sections, specific published MD simulation studies on the dynamic behavior of this compound in biological environments were not found.

Cheminformatics and QSAR Applications

Cheminformatics involves the application of computational and informational techniques to solve problems in chemistry, including the storage, retrieval, and analysis of chemical data wikipedia.orgpistoiaalliance.orgu-strasbg.fr. Quantitative Structure-Activity Relationship (QSAR) is a cheminformatics approach that develops mathematical models relating the chemical structure of compounds to their biological activity wikipedia.orgscirp.org.

For this compound, cheminformatics tools could be used to:

Characterize its structural features and compare them to known bioactive molecules.

Predict various physicochemical properties (e.g., lipophilicity, solubility, molecular weight) that are crucial for drug-likeness and ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

Integrate data from high-throughput screening experiments if this compound were part of such a screen.

While cheminformatics and QSAR are widely applied in medicinal chemistry nih.gov, specific QSAR models or cheminformatics analyses focusing on this compound as a primary subject were not identified in the reviewed literature.

Molecular Descriptors and Feature Selection

In QSAR studies, the chemical structure of a compound like this compound is translated into numerical values called molecular descriptors github.ioresearchgate.net. These descriptors quantify various aspects of the molecule, such as its size, shape, electronic properties, and topological features. Examples include:

Constitutional descriptors: Molecular weight, number of atoms, number of rings.

Topological descriptors: Connectivity indices, path counts.

Electronic descriptors: Partial charges, dipole moment.

Physicochemical descriptors: LogP (lipophilicity), polar surface area.

Feature selection is a crucial step in QSAR model development, where a subset of the most relevant molecular descriptors is chosen to build a robust predictive model nih.gov. This process aims to identify the structural features of this compound that are most correlated with a particular biological activity.

Without specific biological activity data for this compound, direct application of QSAR and feature selection for this compound is not possible. However, if such data were available, these techniques would be invaluable in understanding the structural requirements for its activity and for designing more potent or selective derivatives.

Machine Learning Approaches for Activity Prediction

Machine learning has emerged as a crucial tool in drug discovery and cheminformatics, significantly accelerating the process of identifying and optimizing lead compounds by predicting their molecular properties and biological activities in silico nih.govchemrxiv.orgarxiv.org. These approaches leverage computational power and algorithmic efficiency to screen vast libraries of compounds, thereby reducing the time and cost associated with traditional wet-lab experiments oncodesign-services.comnih.gov. For a compound like this compound, machine learning models could be employed to predict various activities, such as binding affinity to a specific protein target, inhibition of an enzyme, or broader pharmacological effects.

Data Preparation and Molecular Representation

The foundation of any successful machine learning model for activity prediction lies in the quality and representation of the input data. For molecules, this typically involves converting their chemical structures into numerical descriptors or fingerprints that can be processed by algorithms nih.gov.

Molecular Descriptors: These are numerical values that quantify various physicochemical properties of a molecule, such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), hydrogen bond donors/acceptors, and quantum chemical parameters (e.g., HOMO-LUMO energies, atomic charges) dergipark.org.trnih.gov. For this compound, these descriptors would be calculated based on its 2D or 3D structure.

Molecular Fingerprints: These are binary vectors representing the presence or absence of specific substructures or features within a molecule. Common types include Extended Connectivity Fingerprints (ECFP) or MACCS keys.

Activity Data: Machine learning models are trained on datasets of compounds with known biological activities against a particular target or assay. This data, often expressed as IC50, EC50, or Ki values (or their logarithmic transformations like pIC50), serves as the "labels" for supervised learning nih.govarxiv.org. For this compound, if its activity against a target were to be predicted, the model would have been trained on a dataset of similar compounds with known activities against that target.

Machine Learning Algorithms and Model Development

A wide array of machine learning algorithms can be employed for activity prediction, broadly categorized into classification (predicting whether a compound is active or inactive) and regression (predicting a continuous activity value) nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are a classic application of statistical and machine learning methods that numerically relate the chemical structures of molecules with their biological activity nih.govnih.govdergipark.org.trnih.gov. These models typically use linear regression, partial least squares (PLS), or more advanced non-linear methods.

"Classical" Machine Learning Algorithms:

Support Vector Machines (SVM): Effective for both classification and regression tasks, SVMs find a hyperplane that best separates data points into different classes or predicts continuous values nih.gov.

Random Forest (RF): An ensemble method that builds multiple decision trees and aggregates their predictions, known for its robustness and ability to handle high-dimensional data nih.govchemrxiv.org.

K-Nearest Neighbors (KNN): A non-parametric method that predicts the activity of a new molecule based on the activities of its 'k' most similar neighbors in the training set chemrxiv.org.

Naive Bayes: A probabilistic classifier based on Bayes' theorem, often used for classification tasks nih.gov.

Deep Learning Approaches: More recently, deep neural networks (DNNs), including convolutional neural networks (CNNs) and graph neural networks (GNNs), have gained prominence. GNNs are particularly suited for molecular data as they can directly process molecular graphs, capturing complex structural relationships without explicit feature engineering chemrxiv.orgchemrxiv.org.

The typical workflow involves splitting the dataset into training, validation, and test sets. The model is trained on the training set, hyper-parameters are tuned using the validation set, and the final performance is assessed on the unseen test set nih.gov.

Predictive Performance and Validation Metrics

The performance of machine learning models is evaluated using various statistical metrics. For regression tasks, common metrics include:

R² (Coefficient of Determination): Indicates how well the model explains the variance in the observed activity values.

Q² (Cross-validation R²): A measure of the model's predictive ability on unseen data, obtained through cross-validation techniques like leave-one-out (LOO) nih.gov.

RMSE (Root Mean Squared Error): Measures the average magnitude of the errors.

For classification tasks, metrics like accuracy, precision, recall, F1-score, and Area Under the Receiver Operating Characteristic curve (AUC-ROC) are used nih.gov. A robust model should demonstrate high internal and external validation metrics nih.gov.

Conceptual Application to this compound

If this compound were to be subjected to activity prediction using machine learning, the process would conceptually involve:

Data Collection: Gathering a dataset of structurally related chroman derivatives or compounds known to interact with a specific biological target, along with their experimentally determined activities.

Feature Generation: Calculating a comprehensive set of molecular descriptors and fingerprints for all compounds in the dataset, including this compound.

Model Training: Training various ML models (e.g., QSAR, Random Forest, GNN) on the prepared dataset.

Prediction: Using the best-performing trained model to predict the activity of this compound against the target of interest.

For instance, a hypothetical QSAR model might identify that certain electronic or steric features of the chroman ring or the amino/hydroxyl groups are highly correlated with activity. The model would then use the specific values of these features for this compound to predict its activity.

Data Tables

While specific research findings for this compound in this context are not available, a conceptual data table illustrating the type of input features and predicted output for a machine learning model would appear as follows:

Table 1: Hypothetical Molecular Descriptors and Predicted Activity for this compound

| Compound Name | PubChem CID | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) | HOMO (eV) | LUMO (eV) | Predicted Activity (pIC50) |

| This compound | 13867622 | 165.20 | 0.85 | 2 | 3 | 65.17 | -8.12 | -1.55 | [Predicted Value] |

| Analog A | [CID] | 179.22 | 1.20 | 2 | 3 | 65.17 | -8.05 | -1.60 | 7.2 |

| Analog B | [CID] | 151.17 | 0.50 | 1 | 2 | 55.00 | -8.20 | -1.40 | 6.1 |

Note: The values for this compound in this table are illustrative and would be derived from actual computational calculations. "[Predicted Value]" would be the output of the machine learning model.

Table 2: Hypothetical Machine Learning Model Performance Metrics

| Model Type | Training R² | Validation Q² | Test R² | RMSE (Test Set) |

| QSAR (MLR) | 0.85 | 0.78 | 0.75 | 0.55 |

| Random Forest | 0.92 | 0.85 | 0.82 | 0.40 |

| Graph Neural Net | 0.95 | 0.89 | 0.87 | 0.30 |

Note: These values are hypothetical and represent typical performance metrics for robust models in activity prediction.

Challenges and Future Directions

Despite the advancements, machine learning in drug discovery faces challenges. "Activity cliffs," where small structural changes lead to large activity differences, can pose difficulties for models chemrxiv.orgchemrxiv.org. The quality and quantity of experimental data also significantly impact model performance. Future directions involve developing more robust algorithms, especially those that can handle sparse and noisy biological data, and integrating multi-modal data (e.g., text, images, chemical structures) for more comprehensive predictions arxiv.org.

Q & A

Q. What are the most reliable synthetic routes for 5-Aminochroman-3-ol, and what reaction conditions optimize yield?

The synthesis of this compound typically involves reductive amination of chroman-3-one derivatives. A common method uses ammonia or ammonium acetate with hydrogen gas and a palladium catalyst (e.g., Pd/C) under moderate pressure (1–3 atm) . Key parameters include:

- Temperature : 40–60°C to balance reaction rate and side-product formation.

- Solvent : Ethanol or methanol for solubility and catalytic efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Yield optimization requires monitoring reaction progression via TLC or HPLC, with typical yields ranging from 55% to 75% depending on substituent effects .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

Methodological steps include:

Q. What storage conditions ensure the stability of this compound in laboratory settings?

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent oxidation of the amine and hydroxyl groups .

- Solubility : Prepare fresh solutions in anhydrous DMSO or ethanol to avoid hydrolysis.

- Monitoring : Regular HPLC analysis (C18 columns, acetonitrile/water mobile phase) to detect degradation products like chroman-3-one derivatives .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Enzyme inhibition : Use fluorometric assays (e.g., MAO-A/B inhibition with kynuramine as substrate) at 10–100 µM concentrations .

- Cytotoxicity : MTT assays on cell lines (e.g., HEK-293 or SH-SY5Y), with IC calculations via nonlinear regression (GraphPad Prism®) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., oxidation vs. reduction) affect the synthesis of this compound derivatives?

The amino and hydroxyl groups create competing reactivity:

- Oxidation : Chroman-3-ol may oxidize to chroman-3-one under acidic conditions (e.g., KMnO), requiring inert atmospheres for synthesis .

- Reduction : Over-reduction of the aromatic ring can occur with excess H, mitigated by controlled pressure and catalyst loading (e.g., 5% Pd/C) .

Mechanistic studies using deuterated solvents (e.g., DO for proton exchange tracking) and DFT calculations (Gaussian®) clarify dominant pathways .

Q. How should researchers address contradictory bioactivity data across studies (e.g., divergent IC50_{50}50 values)?

- Variable sources : Batch-to-batch purity differences (e.g., residual solvents) alter results. Validate compound purity via HPLC (>95%) and elemental analysis .

- Assay conditions : Standardize protocols (e.g., pH 7.4 buffer, 37°C incubation) and include positive controls (e.g., known MAO inhibitors) .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets, reporting confidence intervals .

Q. What strategies optimize enantioselective synthesis of this compound for pharmacological studies?

- Chiral catalysts : Employ Ru-BINAP complexes for asymmetric hydrogenation (up to 90% ee) .

- Dynamic kinetic resolution : Utilize enzymes (e.g., lipases) in biphasic systems to favor R- or S-enantiomers .

- Analytical validation : Combine circular dichroism (CD) and X-ray crystallography to confirm absolute configuration .

Q. How can computational modeling predict the metabolic fate of this compound in vivo?

- Docking studies : Use AutoDock Vina® to simulate interactions with CYP450 isoforms (e.g., CYP2D6) .

- ADMET prediction : Software like Schrödinger’s QikProp® estimates bioavailability, BBB penetration, and toxicity (e.g., Ames test alerts) .

Validate predictions with microsomal stability assays (rat liver microsomes, NADPH cofactor) .

Q. What advanced techniques resolve spectral overlaps in NMR characterization of this compound derivatives?

Q. How do pH and temperature influence the degradation kinetics of this compound in aqueous solutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.